5-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid
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Overview
Description
5-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group and an amino group linked to a but-3-yn-2-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-carboxylic acid and but-3-yn-2-amine.
Coupling Reaction: The amino group of but-3-yn-2-amine is coupled with the carboxylic acid group of pyridine-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature for several hours.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine-2-carboxylic acid derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: Lacks the but-3-yn-2-ylamino substitution.
But-3-yn-2-amine: Lacks the pyridine-2-carboxylic acid moiety.
Uniqueness
5-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid is unique due to the presence of both the pyridine ring and the but-3-yn-2-ylamino group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H10N2O2 |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-(but-3-yn-2-ylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-3-7(2)12-8-4-5-9(10(13)14)11-6-8/h1,4-7,12H,2H3,(H,13,14) |
InChI Key |
GRZMDYHARBAUSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)NC1=CN=C(C=C1)C(=O)O |
Origin of Product |
United States |
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